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molecular formula C12H17ClN2O2 B3110499 Tert-butyl 3-amino-4-chlorobenzylcarbamate CAS No. 180081-30-5

Tert-butyl 3-amino-4-chlorobenzylcarbamate

Cat. No. B3110499
M. Wt: 256.73 g/mol
InChI Key: PVSKVSHAOLWGLP-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

Sat. aq. NH4Cl (50 mL) followed by iron powder (5.51 g, 98.7 mmol) were added at rt to a mixture of tert-butyl 4-chloro-3-nitrobenzylcarbamate (5.66 g, 19.7 mmol) and EtOH (50 mL). After stirring for 4 h at 80° C., 4 h at 90° C. and at rt overnight the reaction mixture was filtered through celite and washed with EtOAc. The aq. layer was extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4 and concentrated to give the sub-title compound.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-chloro-3-nitrobenzylcarbamate
Quantity
5.66 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.51 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH4+].[Cl-].[Cl:3][C:4]1[CH:18]=[CH:17][C:7]([CH2:8][NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:6][C:5]=1[N+:19]([O-])=O>[Fe].CCO>[NH2:19][C:5]1[CH:6]=[C:7]([CH:17]=[CH:18][C:4]=1[Cl:3])[CH2:8][NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:13])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Two
Name
tert-butyl 4-chloro-3-nitrobenzylcarbamate
Quantity
5.66 g
Type
reactant
Smiles
ClC1=C(C=C(CNC(OC(C)(C)C)=O)C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
5.51 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 h at 80° C., 4 h at 90° C. and at rt overnight the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through celite
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(CNC(OC(C)(C)C)=O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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